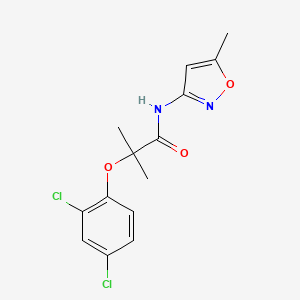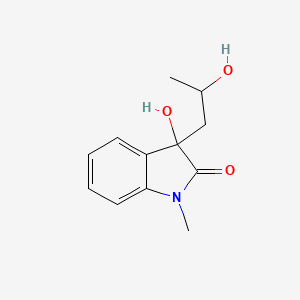
3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the family of indole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and modulate various signaling pathways. For example, it has been shown to inhibit the activity of tyrosinase by binding to the active site of the enzyme. It has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. Additionally, it has been shown to modulate the activity of certain enzymes and signaling pathways, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of pharmacological activities, making it a promising candidate for the development of new drugs. However, one limitation is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could investigate its mechanism of action and its effects on various signaling pathways. Finally, future research could explore the synthesis of analogs of 3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one, which may exhibit improved pharmacological properties.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(2-hydroxypropyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. Additionally, it has been found to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-hydroxy-3-(2-hydroxypropyl)-1-methylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(14)7-12(16)9-5-3-4-6-10(9)13(2)11(12)15/h3-6,8,14,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPCPGGRCCKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(C2=CC=CC=C2N(C1=O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(2-hydroxypropyl)-1-methylindol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



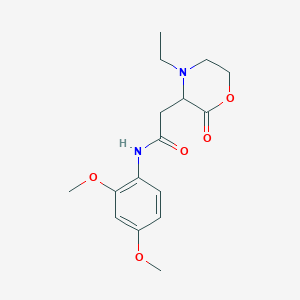

![4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B4779282.png)
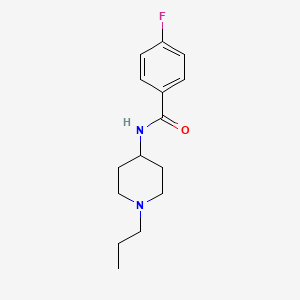
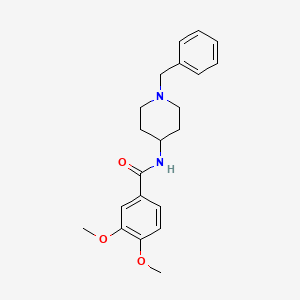
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4779293.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4779297.png)
![2-[(5-{1-[(4-bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B4779303.png)
![N-{3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4779311.png)
![N-allyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4779318.png)
![4-benzyl-1-[(5-bromo-2-thienyl)carbonyl]piperidine](/img/structure/B4779325.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4779332.png)
![N-(3,5-dichlorophenyl)-2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4779349.png)
